Benzyl oct-2-enoate
Description
Benzyl (2E)-2-butenoate (CAS RN: 92758-75-3) is an unsaturated ester derivative composed of a benzyl group esterified with (2E)-2-butenoic acid. Its molecular formula is C₁₁H₁₂O₂, with an average molecular mass of 176.215 g/mol and a monoisotopic mass of 176.0837 g/mol . The compound features a stereospecific double bond at the 2-position of the butenoate chain, contributing to its distinct physicochemical properties, such as volatility and reactivity.
Properties
CAS No. |
176247-34-0 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
benzyl oct-2-enoate |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-12H,2-5,13H2,1H3 |
InChI Key |
WXAPWJLMMWKQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl oct-2-enoate can be synthesized through the esterification reaction between benzyl alcohol and oct-2-enoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of flow microreactors has been reported to enhance the efficiency and sustainability of esterification reactions . These reactors allow for precise control over reaction parameters, such as temperature and residence time, leading to higher productivity and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl oct-2-enoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to benzyl alcohol and oct-2-enoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a metal catalyst.
Major Products Formed
Hydrolysis: Benzyl alcohol and oct-2-enoic acid.
Oxidation: Benzyl benzoate and octanoic acid.
Reduction: Benzyl alcohol and octane.
Scientific Research Applications
Benzyl oct-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of benzyl oct-2-enoate in biological systems involves its interaction with cellular membranes and enzymes. The ester bond can be hydrolyzed by esterases, releasing benzyl alcohol and oct-2-enoic acid, which can then exert their effects on cellular processes. The molecular targets and pathways involved include interactions with lipid membranes and modulation of enzyme activity .
Comparison with Similar Compounds
Key Observations :
- Benzyl (2E)-2-butenoate’s unsaturated chain enhances reactivity (e.g., susceptibility to hydrogenation or oxidation) compared to saturated analogs like benzyl benzoate .
- Benzyl benzoate’s higher molecular weight and dual aromatic rings contribute to its stability and widespread use as a solvent or fixative .
- Benzyl alcohol, lacking an ester group, exhibits polar characteristics, making it a versatile solvent in cosmetics and pharmaceuticals .
Functional Insights :
- Benzyl benzoate’s low volatility and high stability make it ideal for topical formulations, whereas benzyl alcohol’s antimicrobial properties are leveraged in preservative systems .
- The unsaturated structure of Benzyl (2E)-2-butenoate may facilitate its use in polymerization or catalytic reactions, though specific applications require further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
